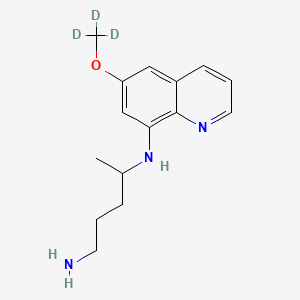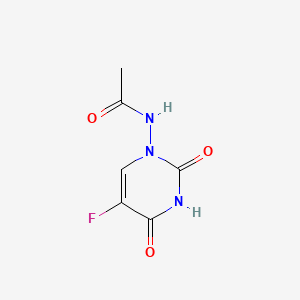
N-(5-fluoro-2,4-dioxopyrimidin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-fluoro-2,4-dioxopyrimidin-1-yl)acetamide is a fluorinated pyrimidine derivative Pyrimidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-fluoro-2,4-dioxopyrimidin-1-yl)acetamide typically involves the reaction of 5-fluorouracil with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industry standards .
Análisis De Reacciones Químicas
Types of Reactions
N-(5-fluoro-2,4-dioxopyrimidin-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrimidine compounds .
Aplicaciones Científicas De Investigación
N-(5-fluoro-2,4-dioxopyrimidin-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer properties due to its structural similarity to 5-fluorouracil.
Industry: Utilized in the development of new materials with specific properties
Mecanismo De Acción
The mechanism of action of N-(5-fluoro-2,4-dioxopyrimidin-1-yl)acetamide involves its interaction with specific molecular targets. In the context of its anticancer properties, it inhibits the enzyme thymidylate synthase, leading to the disruption of DNA synthesis in cancer cells. This inhibition prevents the proliferation of cancer cells and induces apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
5-Fluorouracil: A well-known chemotherapeutic agent with a similar structure.
2-(2,4-dioxopyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide: Another fluorinated pyrimidine derivative with different functional groups.
Uniqueness
N-(5-fluoro-2,4-dioxopyrimidin-1-yl)acetamide is unique due to its specific fluorine substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C6H6FN3O3 |
|---|---|
Peso molecular |
187.13 g/mol |
Nombre IUPAC |
N-(5-fluoro-2,4-dioxopyrimidin-1-yl)acetamide |
InChI |
InChI=1S/C6H6FN3O3/c1-3(11)9-10-2-4(7)5(12)8-6(10)13/h2H,1H3,(H,9,11)(H,8,12,13) |
Clave InChI |
YCOVOIDNPFNHIA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NN1C=C(C(=O)NC1=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




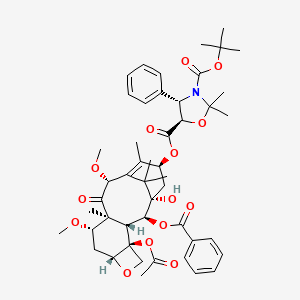
![2-Morpholinobenzo[d]thiazole-5-carboxylic acid](/img/structure/B13439082.png)
![ethyl 1-[2-(4-aminophenyl)ethyl]-2,2,6,6-tetradeuterio-4-phenylpiperidine-4-carboxylate](/img/structure/B13439087.png)
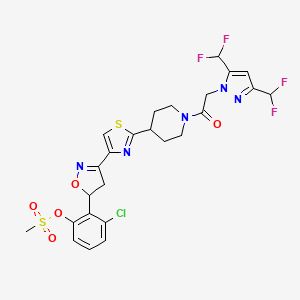

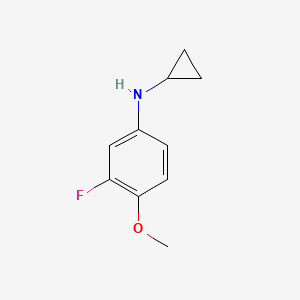


![6-[4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-3-(oxan-4-yl)-7H-imidazo[1,5-a]pyrazin-8-one](/img/structure/B13439108.png)

![octyl (4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-tris(3-aminopropanoyloxy)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;trihydrochloride](/img/structure/B13439125.png)
